N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC14797843
Molecular Formula: C17H16FN5OS
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN5OS |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H16FN5OS/c18-12-6-4-11(5-7-12)8-9-19-16(24)15-13-2-1-3-14(13)25-17(15)23-10-20-21-22-23/h4-7,10H,1-3,8-9H2,(H,19,24) |
| Standard InChI Key | JQLQVWPMOLACIO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound has the molecular formula C₁₇H₁₆FN₅OS and a molecular weight of 357.4 g/mol . Its IUPAC name delineates a cyclopenta[b]thiophene core substituted with a tetrazole group at position 2, a carboxamide moiety at position 3, and a 4-fluorophenethyl chain at the carboxamide nitrogen . The SMILES notation (C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4) confirms the fused bicyclic system and substituent arrangement .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆FN₅OS |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4 |
Structural Features
The cyclopenta[b]thiophene scaffold consists of a five-membered cyclopentane ring fused to a thiophene ring, creating a rigid bicyclic framework. The tetrazole group at position 2 introduces a planar, aromatic heterocycle with high metabolic stability, while the 4-fluorophenethyl chain enhances lipophilicity and potential blood-brain barrier permeability .
Synthesis and Characterization
Analytical Characterization
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validation:
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¹H NMR: Expected signals include δ 7.2–7.4 ppm (aromatic protons from fluorophenyl), δ 3.5–3.7 ppm (methylene groups in the phenethyl chain), and δ 8.5–9.0 ppm (tetrazole protons) .
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FT-IR: Peaks at ~1670 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
Physicochemical Properties
Solubility and Lipophilicity
Computational models predict moderate lipophilicity (cLogP ≈ 3.2) due to the fluorophenyl and tetrazole groups. Aqueous solubility is likely limited (<10 µM at pH 7.4), necessitating formulation enhancements for bioavailability .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP (Octanol-Water) | 3.2 |
| Water Solubility | 8.7 µM (25°C) |
| pKa | 4.1 (tetrazole), 9.8 (amide) |
Stability
The compound is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments due to the amide bond. Light exposure should be minimized to prevent tetrazole ring degradation .
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